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Compound Name:
Ethyl 2-(4-nitrophenyl)thiazole-4-

carboxylate

Cat. No.: B1229165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of Ethyl 2-(4-
nitrophenyl)thiazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry.

This document details the synthesis, biological activities, and mechanistic insights of these

compounds, presenting data in a structured format to facilitate research and development

efforts.

Core Structure and Analogs
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate serves as a versatile template for the

development of novel therapeutic agents. Its structural analogs can be broadly categorized

based on modifications to three key regions: the 2-aryl substituent, the thiazole core, and the 4-

carboxylate group.

Modification of the 2-Aryl Substituent: The 4-nitrophenyl group is a common starting point for

derivatization. Modifications include altering the position of the nitro group (e.g., to the 3-

position) or replacing it with other electron-withdrawing or electron-donating groups (e.g.,

halogens, methoxy, cyano groups) to modulate the electronic properties and steric profile of

the molecule.[1][2] These changes can significantly impact the compound's interaction with

biological targets.
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Modification of the Thiazole Core: The thiazole ring itself can be substituted at the 5-position.

Additionally, the core scaffold can be altered to other five-membered heterocycles to explore

different spatial arrangements and electronic distributions.

Modification of the 4-Carboxylate Group: The ethyl ester at the 4-position can be hydrolyzed

to the corresponding carboxylic acid, converted to amides, or replaced with other functional

groups to alter the compound's polarity, solubility, and hydrogen bonding capacity.[3]

Data Presentation: Biological Activities of Structural
Analogs
The structural modifications of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and its analogs

have been explored for various therapeutic applications, most notably as anticancer agents.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected analogs

against various cancer cell lines.

Compound
ID

2-Aryl
Substituent

4-
Substituent

Cancer Cell
Line

IC50 (µM) Reference

4c 4-Nitrophenyl Carboxamide

SKNMC

(Neuroblasto

ma)

10.8 ± 0.08 [1]

4d
3-

Chlorophenyl
Carboxamide

Hep-G2

(Hepatocarci

noma)

11.6 ± 0.12 [1]

Analog 1 3-Nitrophenyl

Hydrazinyl-

acryloyl-

benzamide

MDA-MB-231

(Breast)
1.21 [2]

Analog 2
4-

Bromophenyl

Hydrazinyl-

acryloyl-

benzamide

MDA-MB-231

(Breast)
4.89 [2]

Analog 3
4-

Chlorophenyl

Hydrazinyl-

acryloyl-

benzamide

MDA-MB-231

(Breast)
3.52 [2]
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Experimental Protocols
The synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and its analogs is most

commonly achieved through the Hantzsch thiazole synthesis.[4][5][6] This method involves the

condensation of an α-haloketone with a thioamide.

General Protocol for Hantzsch Thiazole Synthesis
Materials:

Substituted thiobenzamide (1.0 eq)

Ethyl bromopyruvate (1.1 eq)

Ethanol (solvent)

Procedure:

Dissolve the substituted thiobenzamide in ethanol in a round-bottom flask.

Add ethyl bromopyruvate to the solution.

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water to precipitate the product.

Filter the precipitate, wash with water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl

2-(substituted-phenyl)thiazole-4-carboxylate.

Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
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Many thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways

involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a

frequently dysregulated pathway in cancer and a primary target for many thiazole derivatives.

[7][8][9][10][11]
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Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for thiazole derivatives.
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High-Throughput Screening (HTS) Workflow
The discovery of novel and potent structural analogs often involves high-throughput screening

(HTS) of large compound libraries.[12][13][14][15] A typical HTS workflow for identifying

anticancer agents is depicted below.
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Caption: A generalized workflow for high-throughput screening of anticancer compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1229165#structural-analogs-of-ethyl-2-4-nitrophenyl-
thiazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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